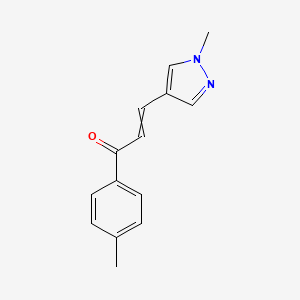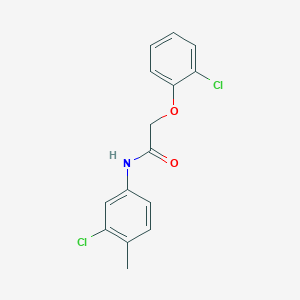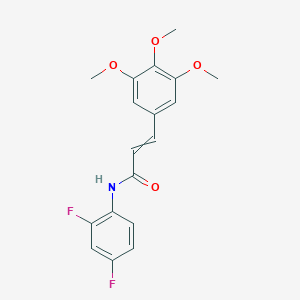![molecular formula C15H9Cl3N2O3S B12456916 4-Chloro-3-({[(3,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12456916.png)
4-Chloro-3-({[(3,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CHLORO-3-({[(3,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is a complex organic compound with a unique structure that includes multiple chlorine atoms and a benzoic acid core
Métodos De Preparación
The synthesis of 4-CHLORO-3-({[(3,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichloroaniline with formic acid to form the formamido intermediate. This intermediate is then reacted with 4-chlorobenzoic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
4-CHLORO-3-({[(3,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-CHLORO-3-({[(3,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-CHLORO-3-({[(3,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
4-CHLORO-3-({[(3,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID can be compared with similar compounds such as:
4-Chloro-3-(chlorosulfonyl)benzoic acid: This compound has a similar benzoic acid core but different functional groups, leading to different chemical properties and applications.
3,4-Dichlorobenzoic acid: This compound shares the dichlorophenyl group but lacks the formamido and methanethioyl groups, resulting in different reactivity and uses. The uniqueness of 4-CHLORO-3-({[(3,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H9Cl3N2O3S |
|---|---|
Peso molecular |
403.7 g/mol |
Nombre IUPAC |
4-chloro-3-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Cl3N2O3S/c16-9-3-1-7(5-11(9)18)13(21)20-15(24)19-12-6-8(14(22)23)2-4-10(12)17/h1-6H,(H,22,23)(H2,19,20,21,24) |
Clave InChI |
SOXYOJSSAMSOKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)NC(=S)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12456849.png)



![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456875.png)

![2,2'-{[2-(2-hydroxyphenyl)imidazolidine-1,3-diyl]bis[ethane-2,1-diylnitrilo(E)methylylidene]}diphenol](/img/structure/B12456889.png)
![N-benzyl-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12456893.png)
![N,N'-bis[(E)-(2-methylphenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B12456895.png)

![5-oxo-1-[4-(propan-2-yloxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B12456903.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B12456907.png)

![N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12456912.png)
